Ala-Leu-Ala-Leu Daunorubicin Hydrochloride

Lysosomotropic drug delivery Prodrug activation Peptide linker cleavage

Select Ala-Leu-Ala-Leu Daunorubicin Hydrochloride (CAS 76582-70-2) when your ADC or macromolecular prodrug program demands a validated lysosomotropic linker. This tetrapeptide-daunorubicin conjugate guarantees >95% serum stability over 24 h and quantitatively releases intact daunorubicin upon lysosomal hydrolase exposure (75% in 10 h), a dual functionality unattainable with shorter peptide arms. Use the Ala-Leu-Ala-Leu sequence as a benchmark reference standard or as a reliable synthetic intermediate for constructing tumor-targeted conjugates with predictable intracellular activation.

Molecular Formula C45H62ClN5O14
Molecular Weight 932.462
CAS No. 76582-70-2
Cat. No. B583381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAla-Leu-Ala-Leu Daunorubicin Hydrochloride
CAS76582-70-2
Synonyms(8S-cis)-8-Acetyl-10-[[3-[[N-[N-(N-L-alanyl-L-leucyl)-L-alanyl]-L-leucyl]amino]_x000B_-2,3,6-trideoxy-.alpha.-L-lyxo-hexopyranosyl]oxy]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-5,12-naphthacenedione Monohydrochloride;  Ala-Leu-Ala-Leu-DNR; 
Molecular FormulaC45H62ClN5O14
Molecular Weight932.462
Structural Identifiers
SMILESCC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C)N)O.Cl
InChIInChI=1S/C45H61N5O14.ClH/c1-18(2)13-27(49-41(57)20(5)46)43(59)47-21(6)42(58)50-28(14-19(3)4)44(60)48-26-15-31(63-22(7)36(26)52)64-30-17-45(61,23(8)51)16-25-33(30)40(56)35-34(38(25)54)37(53)24-11-10-12-29(62-9)32(24)39(35)55;/h10-12,18-22,26-28,30-31,36,52,54,56,61H,13-17,46H2,1-9H3,(H,47,59)(H,48,60)(H,49,57)(H,50,58);1H/t20-,21-,22-,26-,27-,28-,30-,31-,36+,45-;/m0./s1
InChIKeyLJWJYPAQXONXEF-SKQXRMJDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ala-Leu-Ala-Leu Daunorubicin Hydrochloride (CAS 76582-70-2): Tetrapeptide Prodrug Intermediate for Lysosomotropic Drug Delivery


Ala-Leu-Ala-Leu Daunorubicin Hydrochloride (CAS 76582-70-2) is a tetrapeptide-daunorubicin conjugate wherein the anthracycline antibiotic daunorubicin is covalently linked via its amino group to the carboxyl terminus of the tetrapeptide sequence L-alanyl-L-leucyl-L-alanyl-L-leucine [1]. This compound functions primarily as a synthetic intermediate or a prodrug module designed for incorporation into larger macromolecular drug-carrier conjugates, including antibody-drug conjugates (ADCs) and albumin-binding prodrugs [2]. The tetrapeptide spacer arm is engineered to remain stable in systemic circulation while undergoing selective enzymatic cleavage by lysosomal hydrolases, particularly cathepsin B, upon cellular internalization, thereby enabling intracellular release of the active cytotoxic payload [3].

Why Ala-Leu-Ala-Leu Daunorubicin Hydrochloride Cannot Be Replaced by Shorter Peptide Analogs or Unconjugated Daunorubicin


Generic substitution of Ala-Leu-Ala-Leu Daunorubicin Hydrochloride with unconjugated daunorubicin, dipeptide derivatives (e.g., Leu-DNR), or alternative tripeptide spacers is not functionally equivalent for applications requiring lysosomotropic prodrug design. Shorter peptide arms fail to confer sufficient serum stability or do not enable efficient lysosomal release of intact daunorubicin; free daunorubicin lacks the tumor-targeting prodrug capability entirely [1]. The tetrapeptide length and specific Ala-Leu-Ala-Leu sequence represent a validated minimum requirement for achieving both systemic stability and intracellular payload liberation, a dual functionality not recapitulated by shorter or structurally distinct peptide linkers [2].

Ala-Leu-Ala-Leu Daunorubicin Hydrochloride: Quantitative Comparative Evidence for Scientific Selection


Lysosomal Drug Release Efficiency: Tetrapeptide vs. Dipeptide vs. Tripeptide Spacer Arms

The tetrapeptide spacer arm Ala-Leu-Ala-Leu enables extensive release of intact daunorubicin upon exposure to lysosomal hydrolases, whereas conjugates prepared with one or two amino acid spacers exhibit minimal to no release of the free drug [1]. In a study evaluating various peptide spacer lengths conjugated to succinylated serum albumin, the Ala-Leu-Ala-Leu-DNR conjugate released 75% of the bound drug during a 10-hour incubation with tritosomes (rat liver lysosomal preparation) [2].

Lysosomotropic drug delivery Prodrug activation Peptide linker cleavage ADC payload release

Serum Stability: Tetrapeptide Conjugates Resist Premature Systemic Activation

Conjugates prepared with tri- or tetrapeptide spacer arms remain highly stable in the presence of serum, whereas shorter peptide linkers or direct amide bonds are susceptible to systemic degradation or fail to release drug intracellularly [1]. The tetrapeptide sequence Ala-Leu-Ala-Leu creates sufficient steric bulk and lacks recognition sites for circulating aminopeptidases and esterases, preventing premature drug release that would otherwise contribute to systemic toxicity .

Prodrug stability Serum protease resistance Systemic circulation Linker engineering

In Vivo Antitumor Efficacy: Tetrapeptide Conjugates Achieve Long-Term Survival vs. Inactive Shorter Spacers

In the intraperitoneal L1210 murine leukemia model, daunorubicin conjugated to succinylated serum albumin via a tri- or tetrapeptide spacer arm was significantly more active than free daunorubicin and induced a high percentage of long-term survivors, whereas conjugates with direct linkage or single amino acid spacers were completely inactive [1]. Conjugates with a dipeptide spacer arm were not more active than free DNR, indicating that the tetrapeptide length is the minimum required to achieve therapeutic benefit [2].

In vivo efficacy L1210 leukemia model Long-term survival Therapeutic index

Enzymatic Cleavage Specificity: Cathepsin B Recognition of Ala-Leu-Ala-Leu Sequence

The Ala-Leu-Ala-Leu tetrapeptide sequence serves as a specific substrate for the tumor-associated cysteine protease cathepsin B, which is overexpressed in multiple solid tumor types and within the lysosomal compartment of cancer cells [1]. Albumin-bound prodrugs incorporating the Ala-Leu-Ala-Leu linker were cleaved specifically by cathepsin B in vitro and in human tumor homogenates, releasing the cytotoxic payload selectively at the tumor site [2]. Major cleavage products for the doxorubicin analog included H-Leu-Ala-Leu-DOXO, H-Leu-DOXO, and free DOXO, confirming sequential enzymatic processing [3].

Cathepsin B Tumor-associated protease Enzyme substrate specificity Linker cleavage

Validated Application Scenarios for Ala-Leu-Ala-Leu Daunorubicin Hydrochloride Based on Quantitative Evidence


Lysosomotropic Antibody-Drug Conjugate (ADC) Payload-Linker Module Development

Ala-Leu-Ala-Leu Daunorubicin Hydrochloride serves as a validated peptide-drug intermediate for constructing ADCs where intracellular lysosomal release is required. The tetrapeptide spacer ensures serum stability during circulation and enables cathepsin B-mediated cleavage within the lysosomal compartment of target tumor cells [1]. This application is supported by direct evidence that tri- and tetrapeptide conjugates release intact drug extensively upon lysosomal hydrolase exposure, whereas shorter spacers do not [2].

Albumin-Binding Prodrug Formulation for Solid Tumor Targeting

The Ala-Leu-Ala-Leu linker has been incorporated into albumin-binding prodrugs of doxorubicin and camptothecin, leveraging endogenous albumin as a macromolecular carrier and cathepsin B overexpression in solid tumors for site-selective activation [1]. The tetrapeptide sequence provides both the required serum stability and the enzymatic cleavage specificity necessary for this macromolecular prodrug strategy [2].

Comparative Linker Studies in Targeted Anthracycline Delivery Systems

This compound serves as a reference standard for evaluating alternative peptide linker sequences in lysosomotropic drug-carrier conjugates. The quantitative data on lysosomal release efficiency (75% in 10 hours), serum stability (>95% at 24 hours), and in vivo efficacy in the L1210 model provide a benchmark against which novel spacer designs can be compared [1][2].

Peptide-Drug Conjugate Pharmacokinetic and Biodistribution Studies

Ala-Leu-Ala-Leu Daunorubicin Hydrochloride can be employed in studies investigating the relationship between peptide spacer length and drug pharmacokinetics or tissue distribution. The established finding that tri- and tetrapeptide conjugates achieve superior in vivo efficacy while remaining serum-stable provides a mechanistic framework for designing next-generation peptide-drug conjugates with optimized therapeutic windows [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ala-Leu-Ala-Leu Daunorubicin Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.